

fluxional behavior of $\text{Fe}_3(\text{CO})_{12}$ in solution

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Compound of Interest

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An In-Depth Technical Guide to the Fluxional Behavior of **Triiron Dodecacarbonyl** [$\text{Fe}_3(\text{CO})_{12}$] in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triiron dodecacarbonyl, $\text{Fe}_3(\text{CO})_{12}$, is a foundational organometallic cluster compound that exhibits complex structural dynamics in solution. Unlike its solid-state C_{2v} symmetry, which features two bridging carbonyl ligands, in solution, the molecule undergoes rapid intramolecular rearrangements, rendering all twelve carbonyl ligands equivalent on the ^{13}C NMR timescale at room temperature. This phenomenon, known as fluxionality, involves low-energy pathways for the interconversion of carbonyl ligands between terminal and bridging positions. This technical guide provides a comprehensive overview of the fluxional behavior of $\text{Fe}_3(\text{CO})_{12}$, detailing the structural nuances, the proposed mechanisms of carbonyl exchange, the experimental techniques used to probe these dynamics, and the associated kinetics.

Introduction: Structure and Fluxionality

In the crystalline state, $\text{Fe}_3(\text{CO})_{12}$ consists of an isosceles triangle of iron atoms. Two iron atoms are bridged by two carbonyl (CO) ligands, and each of these iron atoms is also coordinated to three terminal CO ligands. The third iron atom is coordinated to four terminal CO ligands, resulting in a molecule with C_{2v} point group symmetry.[1]

However, in solution, spectroscopic evidence from both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy indicates a departure from this rigid structure.[2] The IR

spectrum in solution differs significantly from that of the solid state, suggesting a change in the molecular structure upon dissolution.[2] Most notably, the ^{13}C NMR spectrum at ambient temperature displays only a single sharp resonance for the carbonyl carbons, indicating that all twelve CO ligands are chemically equivalent on the NMR timescale (ca. 10^{-1} to 10^{-9} seconds). [3] This observation is a hallmark of a highly fluxional molecule, where the CO ligands are rapidly scrambling among all possible coordination sites.

Mechanisms of Carbonyl Exchange

The precise mechanism of carbonyl exchange in $\text{Fe}_3(\text{CO})_{12}$ has been a subject of considerable study and debate. Several pathways have been proposed to account for the observed spectroscopic equivalency of the CO ligands. It is now generally accepted that multiple dynamic processes occur, each with a different energy barrier.[4]

Low-Energy Scrambling Process: Concerted Bridge-Opening/Bridge-Closing

A very-low-energy dynamic process is believed to be active even at low temperatures.[4] One widely supported mechanism for this localized scrambling is the concerted bridge-opening and bridge-closing process. In this pathway, one of the two bridging carbonyls moves to a terminal position on one of the iron atoms, while a terminal carbonyl on the other iron atom moves into a bridging position. This process can rapidly interconvert bridging and terminal carbonyls on the two bridged iron atoms without affecting the third iron center.

Higher-Energy Global Scrambling Processes

To account for the complete equivalence of all twelve carbonyls, higher-energy processes that involve all three iron centers must be invoked. Studies have indicated the presence of at least three or four such higher-energy dynamic processes.[4]

One of the most prominent theories involves the rearrangement of the Fe_3 triangle within a relatively fixed icosahedral or anticubeoctahedral polyhedron of the twelve carbonyl ligands.[5] [6][7] In this model, the Fe_3 unit can rotate or "librate" within the ligand sphere, leading to a complete scrambling of all carbonyl environments. This process is thought to proceed through a transition state or an intermediate that may have a higher symmetry, such as a D_3 structure with no bridging ligands, similar to the ground-state structures of $\text{Ru}_3(\text{CO})_{12}$ and $\text{Os}_3(\text{CO})_{12}$. [5]

Proposed mechanism for global carbonyl scrambling in $\text{Fe}_3(\text{CO})_{12}$.

Quantitative Kinetic Data

The fluxionality of $\text{Fe}_3(\text{CO})_{12}$ is characterized by multiple exchange processes with distinct activation barriers. While variable-temperature ^{13}C NMR studies have been instrumental in identifying these processes, specific and consistent quantitative data for the parent $\text{Fe}_3(\text{CO})_{12}$ molecule are not widely tabulated in the literature. Much of the detailed quantitative analysis has been performed on substituted derivatives.[8]

However, the literature qualitatively describes the energetic landscape as follows:

- A very-low-energy process: This is active at the lowest accessible temperatures in NMR studies and is attributed to a localized scrambling mechanism, likely the concerted bridge-opening/closing process.
- Higher-energy processes: At least three or four distinct processes with higher activation barriers are responsible for the complete, global scrambling of all twelve carbonyl ligands.[4]

For context, time-resolved infrared studies following photoexcitation have measured the isomerization from an unsaturated intermediate back to the ground state, implying a barrier of 4.3 kcal/mol for this specific process, though this is not a direct measure of the thermal fluxionality barriers.[9]

Spectroscopic Data for $\text{Fe}_3(\text{CO})_{12}$

Technique	Observation
^{13}C NMR (Solution, $\sim 25^\circ\text{C}$)	Single resonance at ~ 212 ppm (relative to TMS), indicating equivalence of all 12 CO ligands.
^{13}C NMR (Solution, Low Temp., e.g., $< -80^\circ\text{C}$)	Broadening and eventual splitting of the single resonance into multiple signals, indicating slowing of exchange processes. The scrambling can be slowed but not completely frozen on the NMR timescale. [4] [10]
IR (Solution, THF) $\nu(\text{CO})$ bands (cm^{-1})	$\sim 2047, 2023, 1998\text{ cm}^{-1}$ (terminal region); a band suggestive of bridging carbonyls may also be present around 1820 cm^{-1} . [2] [11]
IR (Solid, KBr) $\nu(\text{CO})$ bands (cm^{-1})	Multiple bands in the terminal ($2000\text{--}2100\text{ cm}^{-1}$) and bridging ($1800\text{--}1850\text{ cm}^{-1}$) regions, consistent with C_{2v} symmetry. [11] [12]

Experimental Protocols

Variable-Temperature (VT) ^{13}C NMR Spectroscopy

VT-NMR is the primary tool for investigating the kinetics of fluxional processes. By recording spectra at different temperatures, one can observe the transition from the slow-exchange limit (multiple distinct signals) to the fast-exchange limit (a single, averaged signal). The coalescence temperature (T_c), where distinct peaks merge into a single broad resonance, is particularly important for kinetic analysis.

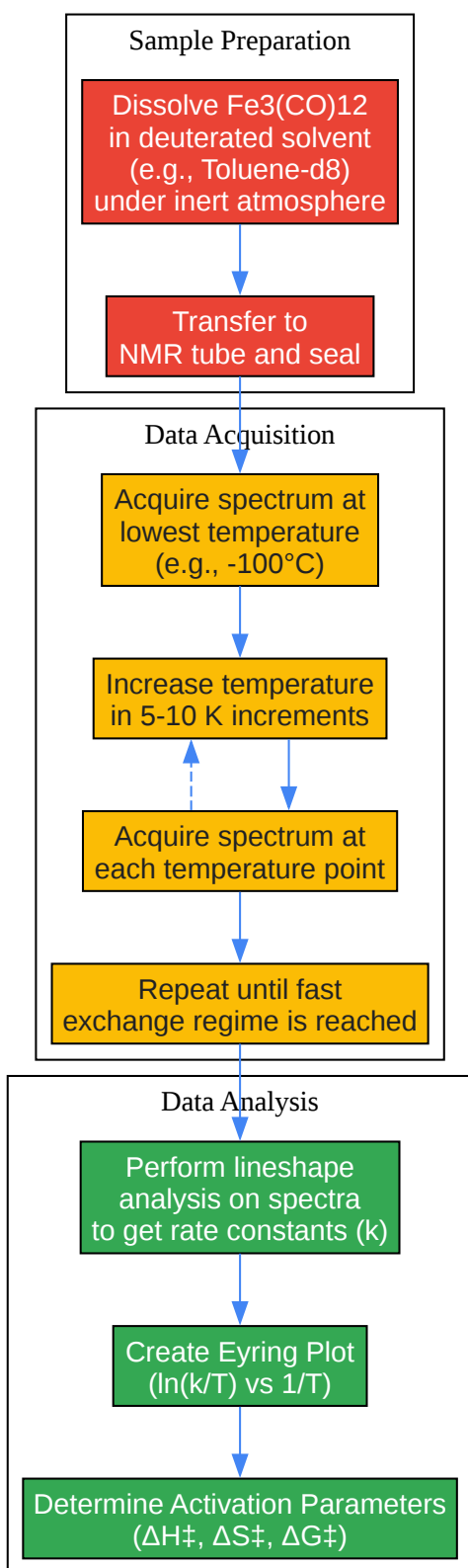
Objective: To determine the activation parameters (ΔG^\ddagger , ΔH^\ddagger , and ΔS^\ddagger) for the carbonyl exchange processes in $\text{Fe}_3(\text{CO})_{12}$.

Methodology:

- Sample Preparation:

- Dissolve a sample of $\text{Fe}_3(\text{CO})_{12}$ (typically 5-10 mg) in an appropriate deuterated solvent (approx. 0.6 mL) that remains liquid over a wide temperature range (e.g., toluene- d_8 or THF- d_8).
- The solution should be prepared under an inert atmosphere (N_2 or Ar) due to the air sensitivity of $\text{Fe}_3(\text{CO})_{12}$.
- Transfer the solution to a standard 5 mm NMR tube and seal it.
- NMR Data Acquisition:
 - Use a high-field NMR spectrometer equipped with a variable-temperature control unit.
 - Acquire a standard proton-decoupled $^{13}\text{C}\{^1\text{H}\}$ NMR spectrum at ambient temperature (~298 K) to confirm the presence of a single sharp carbonyl resonance.
 - Begin the variable-temperature study by cooling the sample to the lowest accessible temperature (e.g., 173 K or -100 °C). Allow the temperature to equilibrate for at least 5-10 minutes before each acquisition.
 - Acquire spectra in increments of 5-10 K, moving from the low-temperature (slow-exchange) regime towards the high-temperature (fast-exchange) regime. It is crucial to record spectra at and around the coalescence temperatures of any observed exchange processes.
 - For each spectrum, ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Analysis (Lineshape Analysis):
 - The rate constants (k) for the exchange processes at different temperatures are determined by performing a lineshape analysis of the temperature-dependent spectra. This involves fitting the experimental spectra to theoretical line shapes calculated using the Bloch equations modified for chemical exchange.
 - Specialized software (e.g., gNMR, DNMR) is used for this analysis.

- The activation free energy (ΔG^\ddagger) at the coalescence temperature (T_c) can be estimated using the Eyring equation.
- A more accurate determination of the activation enthalpy (ΔH^\ddagger) and entropy (ΔS^\ddagger) is obtained by plotting $\ln(k/T)$ versus $1/T$ (an Eyring plot). The slope of this plot is equal to $-\Delta H^\ddagger/R$, and the intercept is equal to $(\Delta S^\ddagger/R) + \ln(k_B/h)$, where R is the gas constant, k_B is the Boltzmann constant, and h is the Planck constant.



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Workflow for a variable-temperature NMR experiment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to probe the structural differences between the solid and solution states of $\text{Fe}_3(\text{CO})_{12}$ by observing the stretching frequencies of the CO ligands. Terminal carbonyls typically show $\nu(\text{CO})$ bands in the $1850\text{--}2125\text{ cm}^{-1}$ region, while bridging carbonyls absorb at lower frequencies, usually between $1700\text{--}1850\text{ cm}^{-1}$.^[13]

Objective: To compare the carbonyl stretching frequencies of $\text{Fe}_3(\text{CO})_{12}$ in the solid state and in solution to infer structural changes.

Methodology:

- Solid-State Sample Preparation (KBr Pellet):
 - Thoroughly grind a small amount of $\text{Fe}_3(\text{CO})_{12}$ (approx. 1 mg) with dry, spectroscopy-grade potassium bromide (KBr) (approx. 100 mg).
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Solution-State Sample Preparation:
 - Prepare a dilute solution of $\text{Fe}_3(\text{CO})_{12}$ in a suitable IR-transparent solvent (e.g., hexane or tetrahydrofuran (THF)) under an inert atmosphere.
 - Use a liquid IR cell with appropriate window materials (e.g., CaF_2 or NaCl) and a path length chosen to avoid saturation of the strong carbonyl absorption bands.
- Data Acquisition:
 - Record a background spectrum of the pure solvent (for solution samples) or air (for KBr pellet).
 - Record the sample spectrum over the mid-IR range ($4000\text{--}400\text{ cm}^{-1}$), paying close attention to the $2200\text{--}1700\text{ cm}^{-1}$ region where carbonyl stretches appear.
 - Ensure the spectrometer is well-purged with dry air or nitrogen to minimize interference from atmospheric water and CO_2 .

- Data Analysis:
 - Subtract the background spectrum from the sample spectrum.
 - Compare the positions and number of $\nu(\text{CO})$ bands in the solid-state and solution-state spectra to draw conclusions about the presence or absence of bridging carbonyls and the overall molecular symmetry in each phase.

Conclusion

The fluxionality of $\text{Fe}_3(\text{CO})_{12}$ in solution is a classic example of dynamic molecular behavior in organometallic chemistry. While at room temperature, a time-averaged structure with equivalent carbonyls is observed by ^{13}C NMR, variable-temperature studies reveal a complex landscape of multiple, competing exchange processes. These range from very-low-energy localized scrambling to higher-energy global rearrangements. The primary mechanisms proposed involve concerted bridge-opening/closing and the libration of the Fe_3 cluster within a polyhedral framework of CO ligands. Although the qualitative picture is well-established, a definitive quantitative characterization of the activation parameters for each distinct process in the parent molecule remains an area for further detailed investigation. The combined application of advanced NMR and IR spectroscopic techniques continues to be essential for unraveling the intricate details of these dynamic systems.

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